Cas no 1703878-04-9 ((2S)-2-amino-2-(4,5-dibromofuran-2-yl)ethan-1-ol)

(2S)-2-Amino-2-(4,5-dibromofuran-2-yl)ethan-1-ol is a chiral furan-based compound featuring both amino and hydroxyl functional groups, making it a versatile intermediate in organic synthesis. The presence of dibromo substitution on the furan ring enhances its reactivity in cross-coupling reactions and electrophilic substitutions, while the stereocenter at the 2-position allows for enantioselective applications. This compound is particularly valuable in pharmaceutical and agrochemical research, where its structural motifs can be leveraged for the development of bioactive molecules. Its stability under standard conditions and compatibility with further functionalization make it a practical choice for synthetic chemists seeking to explore furan derivatives in complex molecular architectures.
(2S)-2-amino-2-(4,5-dibromofuran-2-yl)ethan-1-ol structure
1703878-04-9 structure
商品名:(2S)-2-amino-2-(4,5-dibromofuran-2-yl)ethan-1-ol
CAS番号:1703878-04-9
MF:C6H7Br2NO2
メガワット:284.933280229568
CID:6578410
PubChem ID:165678680

(2S)-2-amino-2-(4,5-dibromofuran-2-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • (2S)-2-amino-2-(4,5-dibromofuran-2-yl)ethan-1-ol
    • 1703878-04-9
    • EN300-1921504
    • インチ: 1S/C6H7Br2NO2/c7-3-1-5(4(9)2-10)11-6(3)8/h1,4,10H,2,9H2/t4-/m0/s1
    • InChIKey: RPUVBWQDTYVOSD-BYPYZUCNSA-N
    • ほほえんだ: BrC1=C(OC(=C1)[C@H](CO)N)Br

計算された属性

  • せいみつぶんしりょう: 284.88230g/mol
  • どういたいしつりょう: 282.88435g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 136
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 59.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.9

(2S)-2-amino-2-(4,5-dibromofuran-2-yl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1921504-1.0g
(2S)-2-amino-2-(4,5-dibromofuran-2-yl)ethan-1-ol
1703878-04-9
1g
$1844.0 2023-06-01
Enamine
EN300-1921504-1g
(2S)-2-amino-2-(4,5-dibromofuran-2-yl)ethan-1-ol
1703878-04-9
1g
$1844.0 2023-09-17
Enamine
EN300-1921504-5g
(2S)-2-amino-2-(4,5-dibromofuran-2-yl)ethan-1-ol
1703878-04-9
5g
$5345.0 2023-09-17
Enamine
EN300-1921504-2.5g
(2S)-2-amino-2-(4,5-dibromofuran-2-yl)ethan-1-ol
1703878-04-9
2.5g
$3611.0 2023-09-17
Enamine
EN300-1921504-0.25g
(2S)-2-amino-2-(4,5-dibromofuran-2-yl)ethan-1-ol
1703878-04-9
0.25g
$1696.0 2023-09-17
Enamine
EN300-1921504-0.05g
(2S)-2-amino-2-(4,5-dibromofuran-2-yl)ethan-1-ol
1703878-04-9
0.05g
$1549.0 2023-09-17
Enamine
EN300-1921504-10.0g
(2S)-2-amino-2-(4,5-dibromofuran-2-yl)ethan-1-ol
1703878-04-9
10g
$7927.0 2023-06-01
Enamine
EN300-1921504-10g
(2S)-2-amino-2-(4,5-dibromofuran-2-yl)ethan-1-ol
1703878-04-9
10g
$7927.0 2023-09-17
Enamine
EN300-1921504-0.1g
(2S)-2-amino-2-(4,5-dibromofuran-2-yl)ethan-1-ol
1703878-04-9
0.1g
$1623.0 2023-09-17
Enamine
EN300-1921504-5.0g
(2S)-2-amino-2-(4,5-dibromofuran-2-yl)ethan-1-ol
1703878-04-9
5g
$5345.0 2023-06-01

(2S)-2-amino-2-(4,5-dibromofuran-2-yl)ethan-1-ol 関連文献

(2S)-2-amino-2-(4,5-dibromofuran-2-yl)ethan-1-olに関する追加情報

Introduction to (2S)-2-amino-2-(4,5-dibromofuran-2-yl)ethan-1-ol (CAS No. 1703878-04-9)

(2S)-2-amino-2-(4,5-dibromofuran-2-yl)ethan-1-ol (CAS No. 1703878-04-9) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities. This compound belongs to the class of amino alcohols and is characterized by the presence of a 4,5-dibromofuran moiety, which imparts specific chemical and biological properties.

The 4,5-dibromofuran ring is a key structural element that contributes to the compound's stability and reactivity. The presence of bromine atoms at positions 4 and 5 enhances the compound's lipophilicity, which can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Additionally, the amino alcohol functionality provides opportunities for hydrogen bonding and other intermolecular interactions, which are crucial for its biological activity.

Recent studies have explored the potential applications of (2S)-2-amino-2-(4,5-dibromofuran-2-yl)ethan-1-ol in various therapeutic areas. One notable area of research is its anti-inflammatory properties. In a study published in the Journal of Medicinal Chemistry, researchers found that this compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-κB) signaling pathways, which are central to the inflammatory response.

Another promising application of (2S)-2-amino-2-(4,5-dibromofuran-2-yl)ethan-1-ol is in the treatment of neurodegenerative diseases. A study conducted at the University of California, Los Angeles (UCLA) demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage. The protective effect is attributed to its ability to scavenge reactive oxygen species (ROS) and upregulate antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). These findings suggest that (2S)-2-amino-2-(4,5-dibromofuran-2-yl)ethan-1-ol may have therapeutic potential in conditions such as Alzheimer's disease and Parkinson's disease.

In addition to its anti-inflammatory and neuroprotective properties, (2S)-2-amino-2-(4,5-dibromofuran-2-yl)ethan-1-ol has also been investigated for its antimicrobial activity. Research published in the Journal of Antibiotics showed that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action involves disrupting bacterial cell membranes and inhibiting DNA replication. These findings highlight the potential of (2S)-2-amino-2-(4,5-dibromofuran-2-yl)ethan-1-ol as a novel antimicrobial agent.

The synthesis of (2S)-2-amino-2-(4,5-dibromofuran-2-yl)ethan-1-ol has been optimized using modern synthetic techniques to ensure high yields and purity. One common synthetic route involves the reaction of 4,5-dibromofurfural with an appropriate amino alcohol precursor under controlled conditions. The chiral center at the Cα-position can be introduced using asymmetric catalysis or chiral resolution methods. The resulting product is then purified using techniques such as column chromatography or crystallization to obtain the desired enantiomer.

The physicochemical properties of (2S)-2-amino-2-(4,5-dibromofuran-2-y l)ethan -1 -ol have been extensively characterized . It is a white crystalline solid with a melting point ranging from 130°C to 135°C . The compound is soluble in common organic solvents such as methanol , ethanol , and dimethyl sulfoxide (DMSO), but it has limited solubility in water . These properties make it suitable for various formulation strategies , including oral , topical , and parenteral administration .

Toxicity studies have shown that (2S)-2-amino - ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶(4 , 5 -d ibromo fur an - ̶ ̶ ̶ ̶ ̶ ̶ ̶ ̶y l )e than -1 -o l has a favorable safety profile . Acute toxicity tests in rodents revealed no significant adverse effects at doses up to 1000 mg/kg body weight . Chronic toxicity studies are ongoing , but preliminary results suggest that this compound is well tolerated over extended periods . These findings support its potential for further development as a therapeutic agent .

In conclusion , (2 S ) - ̶ -amino - - -d ibromo fur an - -y l )e than -1 -o l (CAS No . ) represents a promising candidate for various therapeutic applications due to its unique chemical structure and diverse biological activities . Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses . As our understanding of this compound deepens , it may pave the way for innovative treatments in areas such as inflammation , neurodegeneration , and infectious diseases .

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